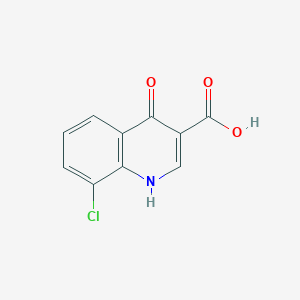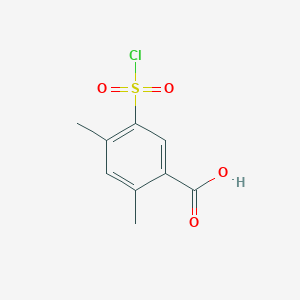
3-(2-Chloroethyl)-2,7-dichloroquinoline
Descripción general
Descripción
3-(2-Chloroethyl)-2,7-dichloroquinoline, also known as DCQ, is an organochlorine compound that has been studied for its various scientific applications. DCQ is an important synthetic intermediate used in the synthesis of various compounds, including pharmaceuticals and other organic compounds. DCQ has been studied for its potential applications in the fields of biochemistry and physiology, and its mechanism of action has been explored.
Aplicaciones Científicas De Investigación
Chloroquine-containing Compounds in Cancer Therapy
Chloroquine (CQ) and its derivatives have been explored for repurposing in the management of various diseases due to their interesting biochemical properties. Research has particularly focused on their application in cancer therapy, highlighting the need to connect the mode of action of these compounds with cancer cell proliferation pathways to develop effective treatments. The potential of CQ-containing compounds as synergistic partners in anticancer combination chemotherapy is a significant area of investigation, aiming to maximize their therapeutic value (Njaria et al., 2015).
Nutraceutical and Food Additive Roles
Chlorogenic acid, a related phenolic compound, has been studied for its nutraceutical properties in managing metabolic syndrome, including antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. Its role as a food additive highlights its antimicrobial activity against various organisms and its potential in food preservation. The combination of these properties positions chlorogenic acid as a candidate for dietary supplements and functional foods (Santana-Gálvez et al., 2017).
Biological and Clinical Activities
The broad spectrum of biological and clinical activities of chloroquine and hydroxychloroquine, including their immunosuppressive properties, has been utilized in the therapy of various autoimmune disorders. These include systemic lupus erythematosus, rheumatoid arthritis, primary Sjögren's syndrome, and sarcoidosis. Their efficacy in modifying the clinical course of these disorders is balanced against potential adverse effects, highlighting the need for careful consideration in their use (Taherian et al., 2013).
Synthesis and Biological Activity of Quinoline Derivatives
Recent advances in the synthesis of 8-hydroxyquinoline derivatives have been explored for their pharmacological properties, including anticancer, antiviral, and antibacterial activities. These compounds exhibit a wide range of biological effects, making them significant in the development of new therapeutic agents. The potential of these compounds as building blocks for pharmacologically active scaffolds has been emphasized, suggesting a promising future in drug development (Saadeh et al., 2020).
Mecanismo De Acción
Direcciones Futuras
The future research directions for “3-(2-Chloroethyl)-2,7-dichloroquinoline” could involve synthesizing the compound and studying its properties and potential applications. Given the environmental presence and potential toxicity of similar compounds like tris(2-chloroethyl) phosphate, future research could also focus on understanding the environmental impact and health effects of "this compound" .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 3-(2-Chloroethyl)-2,7-dichloroquinoline are not well-documented. Based on its structure, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific molecular structure and functional groups present in this compound .
Cellular Effects
It is possible that it could influence cell function by interacting with cell signaling pathways, affecting gene expression, or altering cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
It is possible that there could be threshold effects observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
It could potentially interact with various enzymes or cofactors, and could also have effects on metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with various transporters or binding proteins, and could also have effects on its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
2,7-dichloro-3-(2-chloroethyl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl3N/c12-4-3-8-5-7-1-2-9(13)6-10(7)15-11(8)14/h1-2,5-6H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRSISKIOWPLSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC(=C(C=C21)CCCl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588949 | |
| Record name | 2,7-Dichloro-3-(2-chloroethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948294-54-0 | |
| Record name | 2,7-Dichloro-3-(2-chloroethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 948294-54-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![5-Chloro-3H-spiro[benzofuran-2,4'-piperidine] hcl](/img/structure/B3024838.png)


![4-[(4-Chlorophenoxy)methyl]benzoic acid](/img/structure/B3024841.png)
![3-(4-Chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B3024842.png)
